3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester
Description
Properties
Molecular Formula |
C28H34B2O2 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]borane |
InChI |
InChI=1S/C28H34B2O2/c1-19-12-9-13-20(2)25(19)29(26-21(3)14-10-15-22(26)4)23-16-11-17-24(18-23)30-31-27(5,6)28(7,8)32-30/h9-18H,1-8H3 |
InChI Key |
SEROFDPGFXCNTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Direct Esterification of Boronic Acid
The starting material, 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic acid , can be converted to its pinacol ester by reaction with pinacol in an anhydrous solvent such as acetone or tetrahydrofuran (THF). The reaction is typically carried out under reflux with continuous removal of water to drive the equilibrium toward ester formation.
- Reaction conditions: Reflux in acetone or THF with azeotropic removal of water using a Dean-Stark apparatus or drying agents.
- Yield: High yields are often reported when the reaction mixture is properly dehydrated.
- Purification: The ester product is less polar and can be purified by silica gel chromatography or recrystallization.
Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron
A widely used method for preparing arylboronic acid pinacol esters involves the palladium-catalyzed borylation of aryl halides:
- Reagents: 3-bromo or 3-chlorophenyl derivative bearing bis(2,6-dimethylphenyl)boryl substituent, bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2), and base (e.g., potassium acetate).
- Solvent: Dimethyl sulfoxide (DMSO) or dimethoxyethane (DME).
- Conditions: Heating at 50–80 °C for 12–24 hours under inert atmosphere.
- Outcome: Formation of the pinacol ester directly on the aryl ring with high regioselectivity and yield.
Transesterification Approach
If a boronic acid ester with a less stable diol is available, it can be converted to the pinacol ester by transesterification:
- Process: Reaction of the initial boronic ester with excess pinacol under mild heating.
- Advantage: Allows access to pinacol esters from intermediates that may be easier to synthesize or isolate.
- Kinetics: Influenced by electronic and steric properties of the aryl group and diol substituents.
Detailed Research Outcomes and Data
Stability and Reactivity
- Pinacol esters exhibit enhanced stability compared to free boronic acids, reducing protodeboronation rates significantly.
- Five-membered cyclic boronate esters, such as pinacol esters, show less strain and improved stability, making them preferred for synthetic applications.
- However, some boronic esters can undergo accelerated protodeboronation under basic conditions, depending on the electronic nature of the aryl substituents.
Comparative Yields and Conditions
| Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct esterification | Reflux in acetone, Dean-Stark | 75–90 | Requires careful water removal |
| Pd-catalyzed borylation | Pd catalyst, B2pin2, 50–80 °C | 70–95 | High regioselectivity, scalable |
| Transesterification | Heating with pinacol | 60–85 | Useful for converting less stable esters |
Example from Literature
- In a study of boronic acid pinacol esters, the use of Pd2(dba)3 catalyst with triphenylphosphine ligand in DME at 75 °C for 16 hours was reported for similar arylboronic esters, yielding high purity products after filtration and chromatography.
- Another report demonstrated the successful synthesis of boronic acid pinacol esters using bis(pinacolato)diboron and Pd catalysts in DMSO/MeOH solvent mixtures at 50 °C for 24 hours with subsequent purification by column chromatography.
Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Boronic acid + pinacol, dehydration required | Simple, direct, high yield | Requires water removal |
| Pd-Catalyzed Borylation | Aryl halide + B2pin2 + Pd catalyst | High selectivity, direct ester formation | Requires palladium catalyst, inert atmosphere |
| Transesterification | Boronic ester + pinacol | Converts less stable esters | May require longer reaction times |
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Hydrolysis: The compound can hydrolyze under physiological pH conditions, leading to the formation of phenylboronic acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Protodeboronation: Radical initiators and photoredox catalysts.
Hydrolysis: Water and physiological pH conditions.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: Hydrocarbons and boronic acids.
Hydrolysis: Phenylboronic acid.
Scientific Research Applications
3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product and regenerates the catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Pinacol Esters
The following table summarizes key structural, solubility, and reactivity differences between 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester and analogous compounds:
Key Findings:
Solubility : Pinacol esters universally exhibit higher solubility than their parent boronic acids due to reduced hydrogen-bonding capacity . For example, phenylboronic acid pinacol ester shows >90% solubility in acetone and chloroform even at low temperatures, whereas phenylboronic acid is sparingly soluble in hydrocarbons . The bis(2,6-dimethylphenyl) groups in the target compound may slightly reduce solubility compared to simpler esters like 4-(hydroxymethyl)phenylboronic acid pinacol ester, which benefits from hydrophilic hydroxymethyl groups .
Electronic Effects: Electron-withdrawing substituents (e.g., -CF₃ in 3-(trifluoromethoxy)phenylboronic acid pinacol ester) increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings . In contrast, the target compound’s electron-donating methyl groups may stabilize the boron center, reducing reaction rates .
Applications: Drug Delivery: Pinacol esters with hydrophilic groups (e.g., 4-(hydroxymethyl)phenylboronic acid pinacol ester) are widely used in pH/ROS dual-responsive nanoparticles due to their hydrolytic stability and controlled degradation . Polymer Synthesis: The target compound’s dual-boryl structure may enable unique coordination geometries in metallopolymers or covalent organic frameworks (COFs), though this remains underexplored in current literature .
Biological Activity
3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester (CAS: 2659278-11-0) is a boronic acid derivative notable for its potential applications in medicinal chemistry and materials science. This compound features a unique structure that enhances its biological activity, making it a subject of interest in various research fields, including cancer therapy, drug delivery systems, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester is C28H34B2O2, with a molecular weight of 424.198 g/mol. Its structure consists of two bis(2,6-dimethylphenyl) boryl groups attached to a phenylboronic acid framework, which is esterified with pinacol.
Chemical Properties:
- IUPAC Name: 2-(3-(bis(2,6-dimethylphenyl)boraneyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Purity: 95%
Biological Activity Overview
The biological activity of boronic acids is primarily attributed to their ability to interact with biomolecules through reversible covalent bonding. This section discusses the significant biological activities associated with 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester have shown promising results in inhibiting tumor growth through various mechanisms:
- Inhibition of Proteasome Activity: Boronic acids can inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells.
- Cell Cycle Arrest: Studies indicate that certain boronic acids induce cell cycle arrest at the G1/S phase, thereby preventing cancer cell proliferation.
Case Study:
A study evaluated the effects of boronic acid derivatives on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability upon treatment with various concentrations of the compound. The IC50 value was determined to be approximately 15 µM .
Enzyme Inhibition
Boronic acids are known to act as reversible inhibitors of serine and cysteine proteases. The unique structure of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester enhances its binding affinity to these enzymes.
Enzyme Targeting:
- Serine Proteases: The compound has been shown to inhibit serine proteases involved in inflammatory processes.
- Cysteine Proteases: It also exhibits inhibitory effects on cysteine proteases associated with various diseases.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Model/Study | IC50 Value |
|---|---|---|---|
| Anticancer | Inhibition of proteasome | MCF-7 cell line | ~15 µM |
| Enzyme Inhibition | Reversible inhibition of proteases | Various enzyme assays | Varies by enzyme |
Research Findings
Research into the biological activity of boronic acid derivatives continues to expand. Notable findings include:
- Enhanced Selectivity: Modifications in the structure of boronic acids can lead to increased selectivity for specific cancer types or enzymes.
- Synergistic Effects: Combining boronic acids with other therapeutic agents has shown enhanced efficacy in preclinical models.
- Toxicity Profiles: Studies indicate that while effective against cancer cells, these compounds exhibit relatively low toxicity towards normal cells, making them suitable candidates for further development.
Q & A
Q. How do structural features of this boronic ester influence its reactivity and stability in cross-coupling reactions?
The compound’s steric and electronic properties are modulated by the bis(2,6-dimethylphenyl) group, which enhances stability by reducing hydrolysis susceptibility compared to simpler arylboronic esters. The pinacol ester moiety stabilizes the boron center via chelation, preventing protodeboronation. Substituted phenyl groups at the 2,6-positions create steric hindrance, directing reactivity toward selective coupling partners (e.g., in Suzuki-Miyaura reactions). Comparative studies with analogs lacking methyl substituents show reduced side reactions and improved yields in polar aprotic solvents like THF or dioxane .
Q. What solvents are optimal for handling this compound, and how does solubility vary with temperature?
Solubility is highest in chloroform, acetone, and ethers (e.g., dipropyl ether) due to favorable dipole interactions with the boronic ester. In methylcyclohexane, solubility is minimal (<0.01 mole fraction at 25°C). Experimental data (dynamic light-scattering method) show temperature dependence follows the Wilson equation, with solubility increasing linearly above 40°C in ketones. Pre-drying solvents (e.g., molecular sieves) is critical to avoid ester hydrolysis during storage .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
Use ¹H NMR to verify the absence of free boronic acid (δ 7–8 ppm for aromatic protons; absence of broad -B(OH)₂ peaks). ¹¹B NMR confirms esterification (δ ~30 ppm for pinacol esters vs. δ ~28 ppm for anhydrides). GC-MS or HPLC (C18 column, acetonitrile/water eluent) quantifies impurities <1%. For thermal stability, DSC in sealed pans under nitrogen prevents dehydration artifacts .
Advanced Research Questions
Q. How can contradictions in reported solubility data for boronic esters be resolved?
Discrepancies arise from equilibrium between boronic acids and anhydrides, solvent hygroscopicity, and micelle formation. To mitigate:
Q. What synthetic strategies address challenges in introducing bis(2,6-dimethylphenyl) groups?
The bulky substituents complicate direct coupling. A two-step approach is effective:
Miyaura borylation : React 3-bromo-bis(2,6-dimethylphenyl)borane with bis(pinacolato)diboron (B₂pin₂) under Pd(dppf)Cl₂ catalysis (80°C, dioxane, 12 h).
Protection : Quench with pinacol to stabilize the boronic ester. Yield drops ~15% compared to less hindered analogs due to steric effects. Monitor by ¹¹B NMR for incomplete conversion .
Q. How does this compound perform in polymer-supported catalysis or stimuli-responsive materials?
In copolymerization with adipoyl chloride, the boronic ester acts as a monomeric crosslinker. GPC data (Mn ~12,000 Da, Đ = 1.8) indicate moderate chain growth, with boronate ester hydrolysis enabling pH-responsive degradation (t₁/₂ = 6 h at pH 5.0). For glucose-sensing hydrogels, conjugate with poly(vinyl alcohol) via diol-boronate complexation (Kd ~10⁻³ M) .
Q. What mechanistic insights explain its role in radical-mediated borylation reactions?
Under visible light, the compound undergoes homolytic B-C bond cleavage to generate boryl radicals, which abstract hydrogen from thiol co-catalysts (e.g., TEMPO). EPR studies confirm radical intermediates, with chain propagation efficiency dependent on solvent polarity (kobs in DMF > toluene). Competing pathways (e.g., anion metathesis) are suppressed by avoiding strong bases .
Q. How do structural analogs differ in applications like bioimaging or drug delivery?
Compared to 4-(hydroxymethyl)phenylboronic acid pinacol ester, this compound’s methyl groups reduce water solubility but improve membrane permeability (logP = 3.2 vs. 1.8). In drug conjugates, the bulky aryl groups enhance serum stability (t₁/₂ > 24 h in PBS) but limit tumor accumulation efficiency (10% ID/g vs. 15% for smaller analogs) .
Q. Methodological Notes
- Storage : Store under argon at –20°C; desiccate to prevent hydrolysis (≤5% degradation over 6 months).
- Reaction Optimization : Screen Pd catalysts (e.g., SPhos vs. XPhos) to balance steric demands and coupling efficiency.
- Troubleshooting : If precipitation occurs during Suzuki reactions, add 1 eq. of K₃PO₄ to stabilize the boronate intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
